![molecular formula C15H18N2O3 B1451891 Ácido 1-{[metil(propan-2-il)carbamoil]metil}-1H-indol-4-carboxílico CAS No. 1096307-57-1](/img/structure/B1451891.png)
Ácido 1-{[metil(propan-2-il)carbamoil]metil}-1H-indol-4-carboxílico
Descripción general
Descripción
“1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid” is an organic compound . It has gained significant attention in scientific research.
Synthesis Analysis
The synthesis of indole derivatives, such as “1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid”, has been a topic of interest in recent years . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The investigation of novel methods of synthesis has attracted the attention of the chemical community .
Molecular Structure Analysis
The molecular structure of “1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid” is complex. It includes a methyl group, a propan-2-yl group, a carbamoyl group, and an indole-4-carboxylic acid group .
Mecanismo De Acción
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors . They are important types of molecules and natural products and play a main role in cell biology .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects .
Biochemical Pathways
Indole derivatives are involved in various biochemical pathways. They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-{[Methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid in lab experiments is its low toxicity. The compound has been shown to have minimal adverse effects on normal cells, making it a potentially safe therapeutic agent. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1-{[Methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid. One area of interest is the development of novel formulations to improve the solubility and bioavailability of the compound. Another area of research is the identification of the specific signaling pathways targeted by the compound, which could lead to the development of more targeted therapies. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications in various diseases.
In conclusion, 1-{[Methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid is a promising compound with potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a subject of interest in the scientific community. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Aplicaciones Científicas De Investigación
Tratamiento del cáncer
Se ha descubierto que los derivados del indol son compuestos biológicamente activos para el tratamiento de células cancerosas . Pueden inhibir el crecimiento de las células cancerosas e inducir la apoptosis, que es la muerte celular programada que detiene la propagación de las células cancerosas .
Actividad antimicrobiana
Los derivados del indol también muestran propiedades antimicrobianas . Pueden inhibir el crecimiento de varias bacterias y hongos, lo que los convierte en posibles candidatos para el desarrollo de nuevos medicamentos antimicrobianos .
Tratamiento de diversos trastornos
Los derivados del indol se han utilizado en el tratamiento de diversos trastornos en el cuerpo humano . Esto incluye trastornos neurológicos, enfermedades cardiovasculares y trastornos metabólicos .
Actividad antiviral
Los derivados del indol han mostrado actividad antiviral contra una amplia gama de virus de ácido ribonucleico (ARN) y ácido desoxirribonucleico (ADN) . Pueden inhibir la replicación de estos virus, lo que los convierte en posibles candidatos para el desarrollo de nuevos medicamentos antivirales .
Actividad antiinflamatoria
Los derivados del indol poseen actividades antiinflamatorias . Pueden inhibir la producción de citoquinas proinflamatorias, que son pequeñas proteínas que son cruciales en la señalización celular durante las respuestas inflamatorias .
Actividad antidiabética
Los derivados del indol han mostrado actividades antidiabéticas . Pueden mejorar la secreción de insulina y mejorar la tolerancia a la glucosa, lo que los convierte en posibles candidatos para el tratamiento de la diabetes .
Actividad antimalárica
Los derivados del indol han mostrado actividades antimaláricas . Pueden inhibir el crecimiento de los parásitos Plasmodium, que son responsables de causar la malaria .
Actividad anticolinesterasa
Los derivados del indol poseen actividades anticolinesterasas . Pueden inhibir la actividad de la colinesterasa, una enzima que descompone la acetilcolina en el cerebro. Esto los convierte en posibles candidatos para el tratamiento de la enfermedad de Alzheimer .
Propiedades
IUPAC Name |
1-[2-[methyl(propan-2-yl)amino]-2-oxoethyl]indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10(2)16(3)14(18)9-17-8-7-11-12(15(19)20)5-4-6-13(11)17/h4-8,10H,9H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYLKJKWSLNKOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)CN1C=CC2=C(C=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



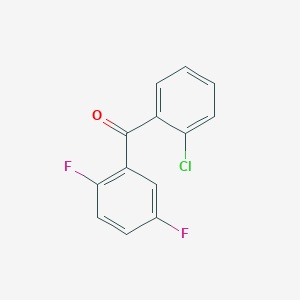

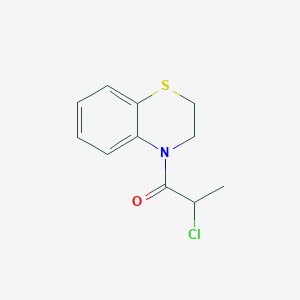

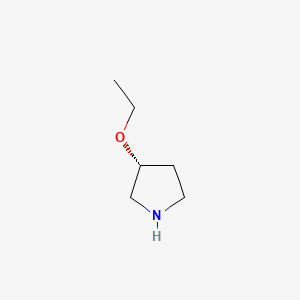

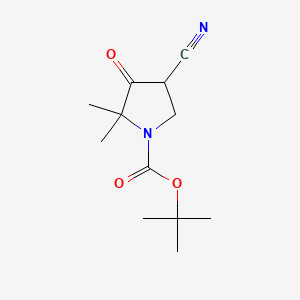
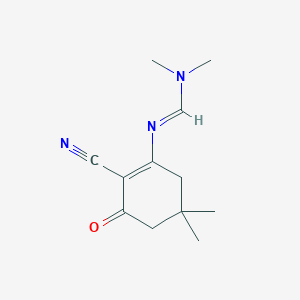
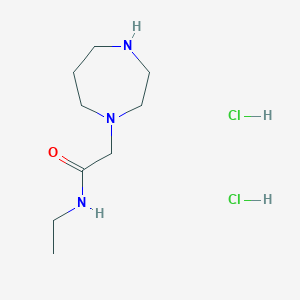

![3-{5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B1451825.png)

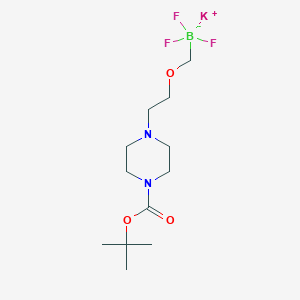
![[4-(4-Ethoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1451831.png)